3-(3,5-Dichlorophenyl)-1,3-thiazolidine-2,4-dione
Description
3-(3,5-Dichlorophenyl)-1,3-thiazolidine-2,4-dione is a heterocyclic compound featuring a thiazolidine-2,4-dione core substituted at the 3-position with a 3,5-dichlorophenyl group. The thiazolidine-2,4-dione scaffold is characterized by a five-membered ring containing sulfur (S) and two carbonyl groups, which confer unique electronic and steric properties. This compound is synthesized via Knoevenagel condensation, a method widely used for preparing 5-arylidene-1,3-thiazolidine-2,4-dione derivatives .
Properties
IUPAC Name |
3-(3,5-dichlorophenyl)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO2S/c10-5-1-6(11)3-7(2-5)12-8(13)4-15-9(12)14/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIMRUPQOKCXFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)C2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichlorophenyl)-1,3-thiazolidine-2,4-dione typically involves the reaction of 3,5-dichlorobenzoyl chloride with thiazolidine-2,4-dione in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dichlorophenyl)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazolidine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Overview
1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one is a compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential biological activities. This article explores its applications, particularly in the realms of pharmacology, medicinal chemistry, and biochemistry.
Antimicrobial Activity
Research indicates that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. The mechanism often involves the disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways. Studies have shown that derivatives similar to 1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one can effectively combat various bacterial and fungal strains, making them promising candidates for developing new antimicrobial agents.
Anticancer Properties
The compound has been investigated for its anticancer potential. Preclinical studies demonstrate that it can induce apoptosis in cancer cell lines through mechanisms such as:
- Inhibition of cell cycle progression
- Activation of caspase pathways leading to programmed cell death
These properties suggest efficacy against multiple cancer types, including breast and liver cancers.
Neuroprotective Effects
Preliminary research suggests that this compound may offer neuroprotective benefits, potentially linked to its ability to scavenge reactive oxygen species (ROS) and modulate neuroinflammatory responses. This could be significant in developing treatments for neurodegenerative diseases where oxidative stress plays a critical role.
Case Studies
Several case studies highlight the effectiveness of 1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one in various experimental settings:
Case Study 1: Antimicrobial Efficacy
In vitro studies demonstrated that the compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The results indicated an enhanced activity profile compared to traditional antibiotics, suggesting a potential role in treating resistant infections .
Case Study 2: Cancer Cell Line Studies
A series of experiments conducted on breast cancer cell lines revealed that treatment with the compound resulted in a marked decrease in cell viability and increased apoptosis rates. The findings support further exploration into its use as a chemotherapeutic agent .
Case Study 3: Neuroprotection in Animal Models
Animal studies assessing the neuroprotective capabilities of the compound showed promising results in reducing neuronal damage following induced oxidative stress. These findings pave the way for future research into therapeutic applications for conditions such as Alzheimer's disease .
Mechanism of Action
The mechanism of action of 3-(3,5-Dichlorophenyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Data Tables
Table 1. Structural Comparison of Dichlorophenyl-Substituted Heterocycles
Biological Activity
3-(3,5-Dichlorophenyl)-1,3-thiazolidine-2,4-dione, commonly referred to as DCPT, is a compound belonging to the thiazolidinedione (TZD) class. This class of compounds is primarily recognized for its role in the treatment of type II diabetes. However, recent studies have highlighted a range of biological activities associated with DCPT, including cytotoxicity and potential therapeutic applications in cancer treatment and other diseases.
Chemical Structure and Properties
The chemical structure of this compound features a thiazolidine ring that is integral to its biological activity. The presence of the dichlorophenyl moiety significantly influences its pharmacological properties.
Cytotoxicity
DCPT has been shown to exhibit cytotoxic effects, particularly in liver cells. Research indicates that the compound induces hepatotoxicity in Fischer 344 rats, with toxicity linked to cytochrome P450 (CYP)-mediated biotransformation. The hepatotoxic effects are exacerbated when CYP inducers like dexamethasone are administered . Notably, structural modifications to the TZD ring can alter the extent of toxicity observed .
Anticancer Activity
Recent studies have explored the anticancer potential of DCPT and its derivatives. For instance:
- Anti-breast Cancer Activity : Compounds structurally related to DCPT have been evaluated for their efficacy against breast cancer cell lines (MCF-7 and MDA-MB-231). Certain derivatives demonstrated significant inhibition of cell proliferation .
- VEGFR-2 Inhibition : Novel thiazolidine derivatives have been identified as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis .
The mechanism through which DCPT exerts its biological effects includes:
- PPARγ Activation : As a TZD derivative, DCPT binds to the gamma form of peroxisome proliferator-activated receptor gamma (PPARγ), enhancing insulin sensitivity and modulating lipid metabolism .
- Inflammatory Mediators : It has been shown to reduce levels of inflammatory cytokines such as TNF-α and IL-6, which are implicated in various chronic diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the thiazolidinedione scaffold can lead to variations in biological activity. For example:
- Methylation at specific positions on the TZD ring has been associated with altered hepatotoxicity profiles .
- The introduction of different substituents on the phenyl ring can enhance or diminish cytotoxic effects .
Case Studies
- Hepatotoxicity Assessment : In a controlled study, male Fischer 344 rats were administered varying doses of DCPT. Results indicated dose-dependent increases in serum alanine aminotransferase (ALT) levels, suggesting liver damage. Morphological examinations revealed necrosis in liver tissues at higher doses .
- Antiproliferative Studies : A series of synthesized thiazolidine derivatives were tested against human cancer cell lines. Among these, one derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutic agents like irinotecan, indicating its potential as an effective anticancer agent .
Summary Table of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
